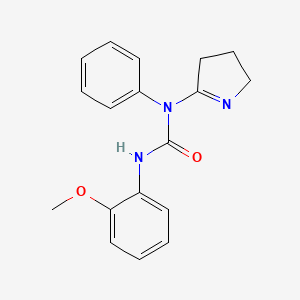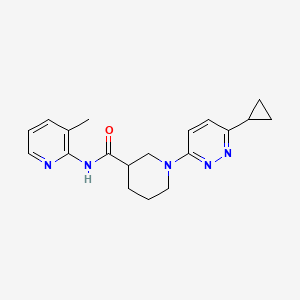![molecular formula C22H23BrN2O3S B2759862 (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251687-00-9](/img/structure/B2759862.png)
(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazin ring which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazin and piperidine rings would likely cause the molecule to have a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom on the bromo-methylphenyl group could potentially be reactive and might be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique
Antioxidant Properties
- Compounds synthesized from reactions such as bromination and demethylation have shown effective antioxidant power. Specifically, phenolic compounds with multiple hydroxyl groups have been identified as potent antioxidants and radical scavengers, suggesting potential applications in combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Enzyme Inhibitory Activities
- Novel bromophenols, including natural products, have been synthesized and tested for their inhibitory activities against human carbonic anhydrase II, an enzyme of interest for treating conditions like glaucoma and epilepsy. Some synthesized compounds exhibited significant inhibitory capacities, indicating their potential as drug candidates (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Antimicrobial and Antiviral Activities
- Certain benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antiviral potentials. While some compounds did not show significant activity against bacterial strains, they were found to be active against fungal species and certain viruses, indicating a potential pathway for developing new antifungal and antiviral agents (Sharma et al., 2009).
Selective NMDA Receptor Antagonists
- Research into NMDA receptor antagonists has led to the identification of compounds with potent activity, contributing to the development of treatments for neurological conditions. This highlights the relevance of such compounds in neuropharmacology and their potential therapeutic applications (Borza et al., 2007).
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds, employing techniques such as X-ray crystallography and density functional theory (DFT) calculations, provide insights into their molecular configurations and potential interactions. This foundational knowledge supports the exploration of their applications in various fields, including materials science and drug development (Huang et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYBOKXXWSWIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
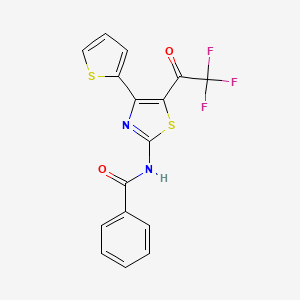
![3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2759782.png)
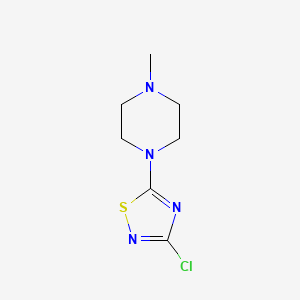
![Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2759787.png)
![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)
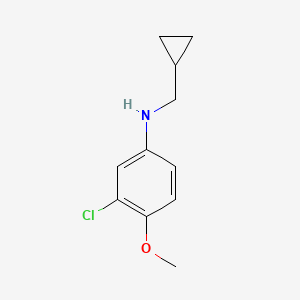
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)
